

Orbencarb's role as a xenobiotic and environmental contaminant

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Compound of Interest

Compound Name: Orbencarb

Cat. No.: B166566

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An In-depth Technical Guide on **Orbencarb**: A Xenobiotic and Environmental Contaminant

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Abstract

Orbencarb is a selective, pre-emergence thiocarbamate herbicide used to control annual grasses and broad-leaved weeds in various agricultural settings.[1] As a synthetic chemical compound foreign to biological systems, it is classified as a xenobiotic.[2][3][4] Its application in agriculture leads to its introduction into the environment, where its persistence, mobility, and toxicity raise concerns, establishing its role as an environmental contaminant.[2] This document provides a comprehensive technical overview of **orbencarb**, detailing its chemical properties, mechanism of action, environmental fate, toxicological profile, and the analytical methodologies used for its detection. It is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of this compound.

Chemical and Physical Properties

Orbencarb, chemically known as S-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate, is a monothiocarbamic ester.[2] Its fundamental properties are crucial for understanding its environmental behavior and toxicological effects.

Table 1: Chemical and Physical Properties of **Orbencarb**

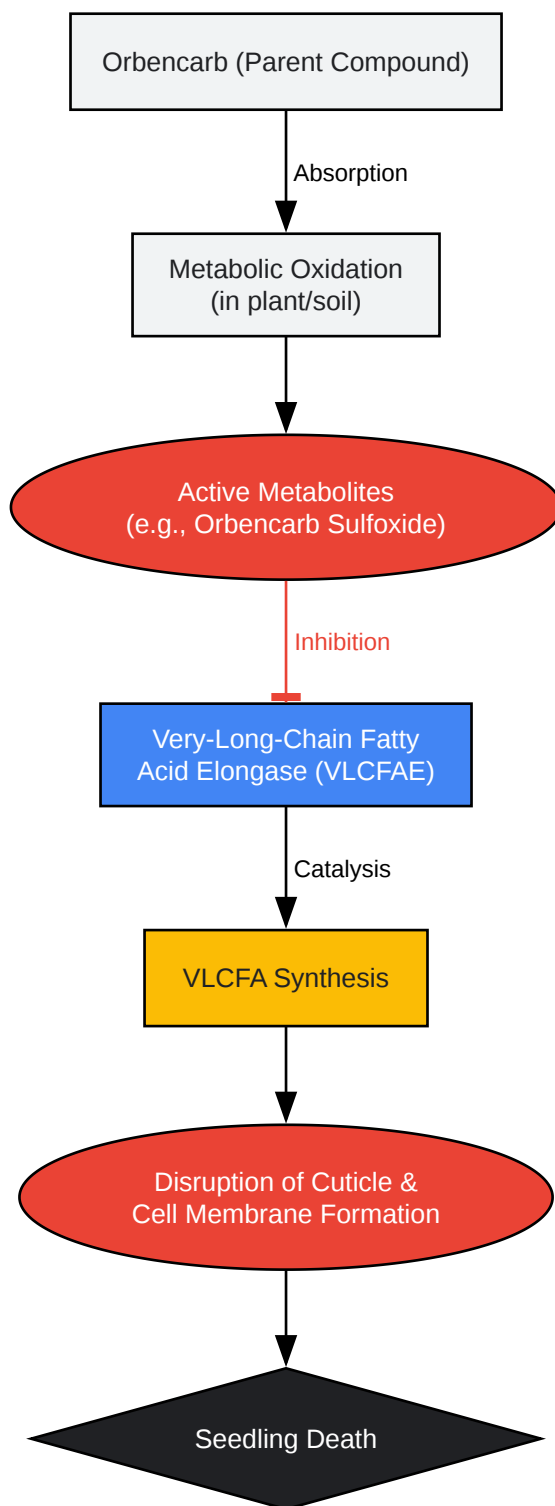
Property	Value	Source
Molecular Formula	C₁₂H₁₆ClNOS	PubChem[2]
Molecular Weight	257.78 g/mol	PubChem[2]
CAS Number	34622-58-7	PubChem[2]
Chemical Class	Monothiocarbamic Ester, Herbicide	PubChem[2]

| Synonyms | Lanray, Orthobencarb, B 3356 | [PubChem\[2\]](#) |

Mechanism of Action

Orbencarb functions as a systemic herbicide, primarily absorbed through the roots and seeds of target plants and then translocated to the growing points.[5] Its herbicidal activity stems from its role as a lipid synthesis inhibitor.[5]

Specifically, **orbencarb** targets and inhibits the action of very-long-chain fatty acid elongases (VLCFAEs). Research on the related compound thiobencarb shows that the parent compound is metabolized into more active forms, such as its sulfoxide and sulfone derivatives, which are potent inhibitors of VLCFAE.[6] This inhibition disrupts the formation of essential lipids and waxes required for cell membrane integrity and cuticle formation, ultimately leading to the death of the emerging seedling.[6][7]



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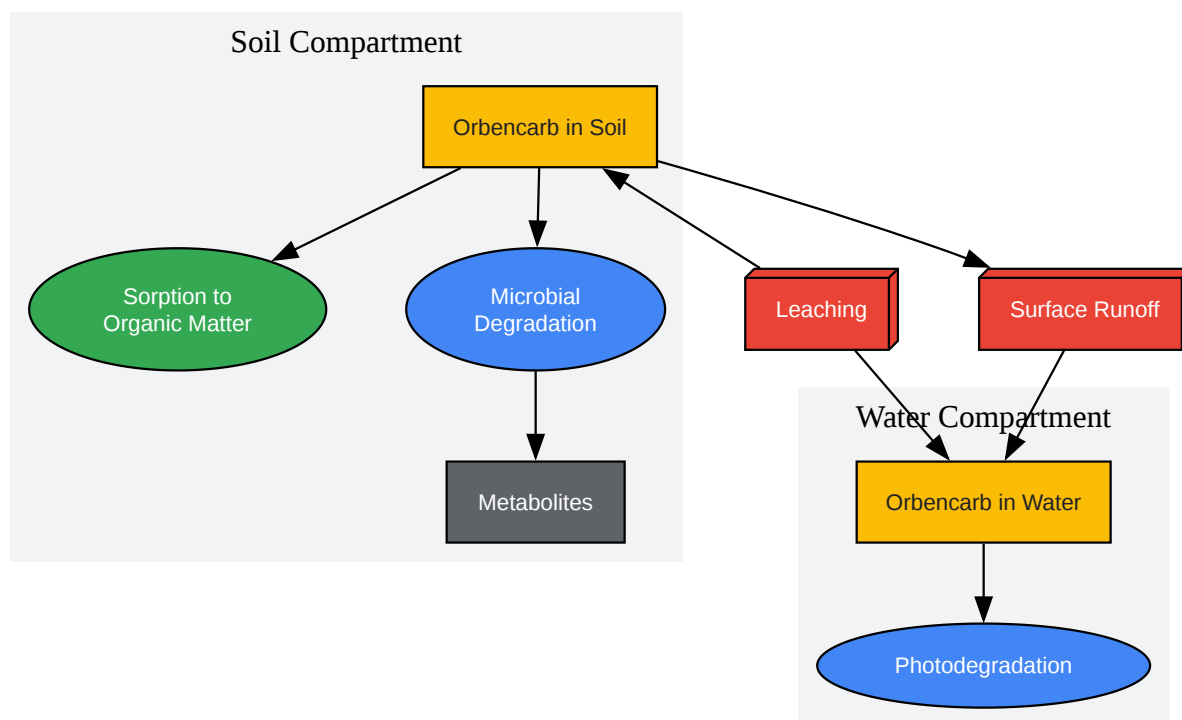
Caption: **Orbencarb**'s inhibitory pathway on lipid synthesis.

Environmental Fate and Persistence

The environmental behavior of a xenobiotic like **orbencarb** determines its potential for contamination and exposure to non-target organisms. Key processes governing its fate include sorption, leaching, and degradation.

3.1 Sorption and Leaching The mobility of **orbencarb** in soil is largely dictated by its adsorption to soil particles. Like many pesticides, its tendency to adsorb is strongly influenced by the soil's organic matter content; higher organic content generally leads to stronger adsorption.^{[8][9][10]} Strongly adsorbed compounds are less likely to be leached into lower soil layers and groundwater.^{[9][10]} Conversely, in soils with low organic matter, **orbencarb** has a higher potential for leaching, posing a risk to groundwater resources.^{[10][11]}

3.2 Degradation **Orbencarb** is subject to degradation in the environment through both biological and abiotic processes. Microorganisms in the soil play a role in its metabolism. The primary metabolites identified include methyl 2-chlorobenzylsulfone and 2-chlorobenzoic acid.^[1] Abiotic degradation, particularly photolysis in aqueous environments, can also contribute to its breakdown. The rate of degradation, often expressed as a half-life, is dependent on various environmental conditions such as soil type, temperature, moisture, and sunlight exposure.^[9]



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Caption: Environmental fate pathways of **Orbencarb** in soil and water.

Toxicology and Ecotoxicology

As a biologically active xenobiotic, **orbencarb** poses toxicological risks to both human health and non-target organisms in the environment.^{[2][3]}

4.1 Human Health Toxicity According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **orbencarb** is classified as harmful if swallowed and toxic if inhaled.^[2] Prolonged or repeated exposure may cause damage to organs.

Table 2: Human Health Toxicity Data for **Orbencarb**

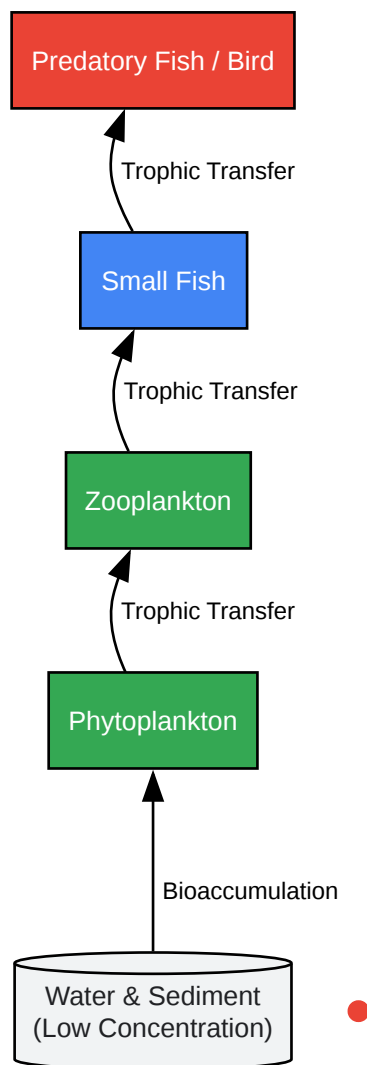
Endpoint	Classification / Value	Source
Acute Oral Toxicity	H302: Harmful if swallowed (Category 4)	ECHA C&L Inventory[2]

| Acute Inhalation Toxicity | H331: Toxic if inhaled (Category 3) | ECHA C&L Inventory[2] |

Note: Specific quantitative values for LD₅₀ (Lethal Dose, 50%) or NOAEL (No-Observed-Adverse-Effect Level) for **orbencarb** were not available in the cited public domain literature. The values for the related compound thiobencarb should not be used interchangeably.

4.2 Ecotoxicity and Non-Target Effects The application of herbicides can have unintended consequences for the surrounding ecosystem.[12][13] Pesticides are known to negatively affect a wide range of non-target species, including invertebrates, vertebrates, plants, and microorganisms, impacting their growth, reproduction, and behavior.[12][14] **Orbencarb**, as a soil-applied herbicide, can impact soil microflora and fauna. Through runoff and leaching, it can contaminate aquatic environments, posing a risk to fish, amphibians, and aquatic invertebrates.

4.3 Bioaccumulation and Biomagnification Persistent organic pollutants that are fat-soluble can accumulate in the tissues of an organism at a rate faster than they can be metabolized or excreted, a process known as bioaccumulation.[15][16] As these organisms are consumed by others, the concentration of the toxin increases at successively higher levels of the food chain, a phenomenon called biomagnification.[15][17][18] This process can lead to significant toxicant loads in apex predators.[16][17] Given its chemical nature, **orbencarb** has the potential to bioaccumulate and biomagnify in environmental food webs.



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Caption: Biomagnification of xenobiotics through an aquatic food web.

Analytical Methods

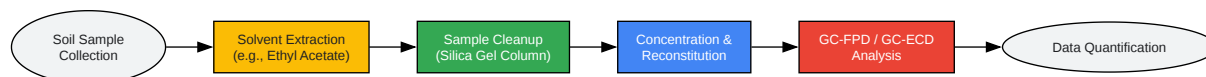
Accurate detection and quantification of **orbencarb** and its metabolites in environmental matrices are essential for monitoring, risk assessment, and regulatory compliance. The standard methods involve sample extraction, cleanup, and instrumental analysis.[1][19]

5.1 Experimental Protocol: Analysis of **Orbencarb** in Soil

This protocol is a synthesized procedure based on common methods for pesticide residue analysis.[\[1\]](#)[\[19\]](#)[\[20\]](#)

- Sample Preparation:
 - Collect a representative soil sample and air-dry it.
 - Sieve the soil to remove large debris and homogenize the sample.
 - Weigh a 20-50 g subsample into a flask.
- Extraction:
 - Add an extraction solvent, such as acidic acetone or ethyl acetate, to the soil sample.[\[1\]](#)
[\[20\]](#) For enhanced efficiency, add sodium sulfate to create a slurry and remove water.[\[20\]](#)
 - Use an ultrasonic bath or a high-speed homogenizer (e.g., Omni-Mixer) for 3-5 minutes to ensure thorough extraction of the analyte from the soil matrix.[\[19\]](#)[\[20\]](#)
 - Separate the solvent extract from the soil solids by decanting, filtration (e.g., through a Buchner funnel), or centrifugation.[\[1\]](#)[\[19\]](#)
- Cleanup (Purification):
 - Liquid-Liquid Partitioning: If necessary, partition the extract against water at different pH levels to remove interfering co-extractants.[\[1\]](#)
 - Column Chromatography: Pass the concentrated extract through a cleanup column packed with an adsorbent like silica gel or Florisil. Elute the column with a suitable solvent or solvent mixture (e.g., ethyl acetate-hexane) to separate **orbencarb** from other compounds.[\[1\]](#)
- Concentration and Reconstitution:
 - Evaporate the purified solvent extract to near dryness using a rotary evaporator at a controlled temperature (e.g., 40°C).[\[1\]](#)

- Reconstitute the residue in a small, precise volume of a suitable solvent (e.g., acetone or iso-octane) for instrumental analysis.[1][20]
- Instrumental Analysis:
 - Gas Chromatography (GC): Inject an aliquot of the final sample solution into a GC system.
 - Detectors: Utilize a detector suitable for organochlorine and organosulfur compounds, such as an Electron Capture Detector (ECD) for high sensitivity to the chlorine atom, a Flame Photometric Detector (FPD) in sulfur mode, or a Nitrogen-Phosphorus Detector (NPD).[1][20]
 - Mass Spectrometry (MS): For definitive identification and confirmation, GC-MS is the recommended method due to its high selectivity and sensitivity.[21]
 - Quantification: Calculate the concentration of **orbencarb** in the original sample by comparing the peak area from the sample chromatogram to a calibration curve generated from certified reference standards.[1]



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